BCI-121

Description

Properties

IUPAC Name |

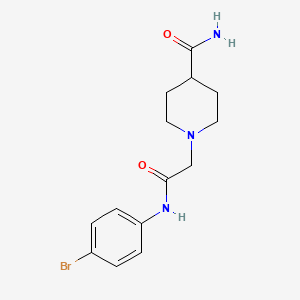

1-[2-(4-bromoanilino)-2-oxoethyl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrN3O2/c15-11-1-3-12(4-2-11)17-13(19)9-18-7-5-10(6-8-18)14(16)20/h1-4,10H,5-9H2,(H2,16,20)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUYPIXCRPCPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CC(=O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BCI-121 Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BCI-121 is a small molecule inhibitor targeting SET and MYND domain-containing protein 3 (SMYD3), a histone lysine methyltransferase frequently overexpressed in various cancers. This document provides a detailed overview of the mechanism of action of this compound, focusing on its role as a competitive inhibitor of SMYD3 and its subsequent effects on cancer cell proliferation, histone methylation, and critical signaling pathways. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Core Mechanism of Action: SMYD3 Inhibition

This compound functions as a potent and specific inhibitor of SMYD3.[1] Its primary mechanism involves competing with histone substrates for binding to the catalytic site of SMYD3.[2] By occupying the lysine-binding channel of the enzyme, this compound effectively prevents the transfer of methyl groups from S-adenosylmethionine (SAM) to histone and non-histone protein substrates.[2] This inhibition of SMYD3's methyltransferase activity is the cornerstone of this compound's anti-cancer effects.

Impact on Histone Methylation

SMYD3 is known to methylate several histone residues, most notably Histone H3 at lysine 4 (H3K4) and Histone H4 at lysine 5 (H4K5).[1][3] These methylation marks are generally associated with transcriptional activation. This compound treatment leads to a dose-dependent reduction in the global levels of H3K4 di- and tri-methylation (H3K4me2/3) and H4K5 methylation (H4K5me) in cancer cells.[1][2] This alteration of the histone code results in the repression of SMYD3 target genes, many of which are implicated in cell proliferation and survival.[1]

Visualization of the Core Mechanism

Caption: this compound competitively inhibits SMYD3, preventing histone methylation and subsequent target gene expression, leading to reduced cancer cell proliferation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cancer cell proliferation and histone binding.

Table 1: Inhibition of Cancer Cell Proliferation by this compound

| Cell Line | Cancer Type | Treatment Duration | This compound Concentration | Proliferation Inhibition (%) | Reference |

| HT29 | Colorectal Cancer | 72 hours | 100 µM | 46% | [1] |

| HCT116 | Colorectal Cancer | 72 hours | 100 µM | 54% | [1] |

| MCF7 | Breast Cancer | Not Specified | 200 µM | ~50% (2-fold suppression) | [4] |

| MDA-MB-231 | Breast Cancer | Not Specified | 200 µM | Significant delay in growth | [4] |

Table 2: Inhibition of Histone H4 Binding to SMYD3 by this compound

| Histone H4:this compound Molar Ratio | Inhibition of H4 Binding (%) | Reference |

| 1:1 | 36.5% | [2] |

| 1:2.5 | 51.0% | [2] |

Impact on Cellular Signaling Pathways

SMYD3 has been shown to influence key signaling pathways that are critical for cancer cell growth and survival. By inhibiting SMYD3, this compound indirectly modulates these pathways.

Ras/Raf/MEK/ERK Pathway

Treatment with this compound has been observed to decrease the activation of ERK1/2 in a dose-dependent manner in colorectal cancer cells.[2] This suggests that SMYD3 may directly or indirectly regulate components of the Ras/Raf/MEK/ERK signaling cascade. The reduction in ERK1/2 phosphorylation upon this compound treatment correlates with the inhibition of cell proliferation.[2]

PI3K/AKT Pathway

Emerging evidence suggests a link between SMYD3 and the PI3K/AKT pathway. While direct quantitative data on the effect of this compound on AKT phosphorylation is still limited, the known interactions of SMYD3 with upstream regulators of this pathway point towards a potential inhibitory effect of this compound on AKT signaling.

Signaling Pathway Diagram

Caption: this compound inhibits SMYD3, leading to reduced histone methylation and target gene expression, and modulates pro-proliferative signaling pathways like Ras/Raf/MEK/ERK and PI3K/AKT.

Detailed Experimental Protocols

Cell Proliferation Assay (WST-1)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 200 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the DMSO-treated control cells.

In Vitro Histone Methyltransferase (HMT) Assay

-

Reaction Setup: Prepare a reaction mixture containing recombinant SMYD3 enzyme, a histone substrate (e.g., purified histones or a specific histone peptide), S-adenosyl-L-[methyl-³H]-methionine, and various concentrations of this compound or DMSO in HMT assay buffer.

-

Incubation: Incubate the reaction mixture at 30°C for 1 hour.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Electrophoresis: Separate the reaction products by SDS-PAGE.

-

Detection: Detect the methylated histones by autoradiography or by using specific antibodies against the methylated histone mark in a Western blot analysis.

-

Quantification: Quantify the band intensities to determine the inhibitory effect of this compound on SMYD3's enzymatic activity.

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-SMYD3 antibody or a control IgG overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using a DNA purification kit.

-

qPCR Analysis: Perform quantitative PCR (qPCR) using primers specific for the promoter regions of known SMYD3 target genes to quantify the enrichment of these sequences.

Conclusion

This compound represents a promising therapeutic agent that targets the epigenetic regulator SMYD3. Its mechanism of action, centered on the competitive inhibition of SMYD3's methyltransferase activity, leads to a cascade of downstream effects including altered histone methylation, repression of oncogenic gene expression, and inhibition of critical cancer-promoting signaling pathways. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further investigate and harness the therapeutic potential of this compound in cancer treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SMYD3 contributes to a more aggressive phenotype of prostate cancer and targets Cyclin D2 through H4K20me3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

BCI-121: A Technical Guide to its Function as a SMYD3 Inhibitor

BCI-121 is a small-molecule inhibitor targeting SET and MYND domain-containing protein 3 (SMYD3), a histone lysine methyltransferase with a significant role in oncogenesis.[1][2] This technical guide provides an in-depth overview of the function of this compound, detailing its mechanism of action, its effects on cancer cells, and the experimental protocols used to elucidate its activity.

Core Function and Mechanism of Action

This compound functions as a competitive inhibitor of SMYD3, binding to the inner part of the lysine channel. This channel connects the cofactor binding site to the histone peptide binding site.[1] By occupying this space, this compound directly competes with histone substrates, thereby inhibiting the methyltransferase activity of SMYD3.[1] This inhibition leads to a reduction in the methylation of both histone and non-histone targets of SMYD3, ultimately impacting gene expression and downstream signaling pathways involved in cancer cell proliferation and survival.[1][2]

The primary molecular consequence of this compound activity is the reduction of methylation marks, specifically the di- and tri-methylation of lysine 4 on histone H3 (H3K4me2/3) and methylation of lysine 5 on histone H4 (H4K5me).[1][2] These epigenetic modifications are crucial for transcriptional activation, and their reduction by this compound leads to decreased expression of SMYD3 target genes.[1]

Impact on Cancer Cell Biology

Treatment with this compound has been shown to impair the proliferation of various cancer cell lines, particularly those with high expression levels of SMYD3.[1] The anti-proliferative effects of this compound are dose- and time-dependent.[1] In addition to inhibiting cell growth, this compound can induce an accumulation of cells in the S phase of the cell cycle.[2] Furthermore, this compound has been demonstrated to prevent the recruitment of SMYD3 to the promoters of its target genes, correlating with reduced gene expression.[2]

Recent studies have also highlighted the potential of this compound in combination therapies. It has been shown to increase the efficacy of chemotherapeutic agents by impairing the DNA damage response in cancer cells.[3]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound from various studies.

Table 1: Inhibition of Cancer Cell Proliferation by this compound

| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Proliferation Reduction (%) | Reference |

| HT29 | Colorectal Cancer | 100 µM | 72 hours | 46% | [1][2] |

| HCT116 | Colorectal Cancer | 100 µM | 72 hours | 54% | [1][2] |

Table 2: Inhibition of SMYD3/Histone Binding by this compound

| Molar Ratio [Histone Peptide]:[this compound] | Inhibition of Histone H4 Binding (%) | Reference |

| 1:1 | 36.5% | [1] |

| 1:2.5 | 51.0% | [1] |

Signaling Pathway

This compound exerts its effects by inhibiting SMYD3, which in turn modulates several downstream signaling pathways critical for cancer development and progression. The following diagram illustrates the central role of SMYD3 and the point of intervention for this compound.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the function of this compound are provided below.

In Vitro Methylation Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of SMYD3.

Protocol:

-

Recombinant GST-tagged SMYD3 is incubated with this compound (e.g., at a concentration of 100 µM) or a dilution buffer for 30 minutes at room temperature.

-

A mixture of calf thymus histones and radioactively labeled S-adenosyl-L-[methyl-³H]-methionine (SAM-³H) is added to the reaction.

-

The methylation reaction is allowed to proceed for 45 minutes at 30°C in a buffer containing 50 mM Tris-HCl (pH 8.0), 10% glycerol, 20 mM KCl, 5 mM MgCl₂, 0.02% Triton, and 1 mM PMSF.

-

The reaction products are resolved by SDS-PAGE.

-

The gel is stained with Coomassie Brilliant Blue to visualize total protein as a loading control.

-

The gel is then subjected to autoradiography to detect the incorporation of the ³H-methyl group into the histone substrates. A decrease in the radioactive signal in the presence of this compound indicates inhibition of SMYD3 activity.[1]

Cell Proliferation Assay

This assay quantifies the effect of this compound on the growth of cancer cell lines.

Protocol:

-

Cancer cells (e.g., HT29 or HCT116) are seeded into multi-well plates.

-

The following day, the cells are treated with various concentrations of this compound or DMSO as a vehicle control.

-

Cell proliferation is assessed at different time points (e.g., 24, 48, 72, and 96 hours) using one of the following methods:

-

Direct Cell Counting: Cells are trypsinized and counted using a hemocytometer. The number of proliferating cells in the treated groups is compared to the control group.[1]

-

WST-1 Assay: The Cell Proliferation Reagent WST-1 is added to each well and incubated for up to 1 hour at 37°C. The absorbance is measured on a microplate reader at 450/655 nm. The absorbance is directly proportional to the number of viable cells.[1]

-

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if this compound affects the binding of SMYD3 to the promoter regions of its target genes in living cells.

Protocol:

-

Cancer cells (e.g., HCT116 or OVCAR-3) are treated with this compound (e.g., 100 µM) or a vehicle control for a specified period (e.g., 72 hours).

-

Proteins are cross-linked to DNA using formaldehyde.

-

The cells are lysed, and the chromatin is sheared into smaller fragments by sonication.

-

The chromatin is then immunoprecipitated using an antibody specific to SMYD3 or a non-specific IgG as a negative control.

-

The protein-DNA complexes are captured using protein A/G-magnetic beads.

-

The cross-links are reversed, and the DNA is purified.

-

The amount of specific promoter DNA associated with SMYD3 is quantified by quantitative PCR (qPCR) using primers specific for the target gene promoters. A reduction in the amount of promoter DNA immunoprecipitated with the SMYD3 antibody in this compound-treated cells indicates that the inhibitor prevents the recruitment of SMYD3 to its target genes.[1]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating the efficacy of this compound.

References

The Role of BCI-121 in Histone Methylation: A Technical Guide

Introduction

BCI-121 is a small molecule inhibitor of the histone methyltransferase SMYD3 (SET and MYND domain-containing protein 3).[1][2] SMYD3 is a lysine methyltransferase that plays a crucial role in regulating gene expression and is implicated in the proliferation of various cancer cells.[2][3] Unlike EZH2, which primarily catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3) leading to gene silencing, SMYD3 preferentially methylates histone H3 at lysine 4 (H3K4me2/me3) and histone H4 at lysine 5 (H4K5me).[4][5] These marks are generally associated with transcriptional activation. This guide provides an in-depth overview of the role of this compound in modulating histone methylation through its inhibitory action on SMYD3, with a focus on its mechanism, experimental validation, and implications for therapeutic development.

Mechanism of Action

This compound functions by inhibiting the catalytic activity of SMYD3.[4] This inhibition prevents the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to the histone substrates of SMYD3. By blocking the methylation of H3K4 and H4K5, this compound effectively reduces the expression of SMYD3 target genes, many of which are involved in cell proliferation and survival.[1][4] Studies have shown that this compound can prevent the recruitment of SMYD3 to the promoters of its target genes, leading to a downstream reduction in gene expression.[1][4]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data available on the effects of this compound in various cancer cell lines.

Table 1: Anti-proliferative Effects of this compound

| Cell Line | Cancer Type | Treatment Duration (h) | Concentration (µM) | Inhibition of Proliferation (%) | Reference |

| HT29 | Colorectal Cancer | 72 | Not Specified | 46 | [1] |

| HCT116 | Colorectal Cancer | 72 | Not Specified | 54 | [1] |

| Hey | Ovarian Cancer | Not Specified | 120 | Significant Inhibition | [3] |

| Hey | Ovarian Cancer | Not Specified | 160 | Significant Inhibition | [3] |

| OVCA433 | Ovarian Cancer | Not Specified | 120 | Significant Inhibition | [3] |

| OVCA433 | Ovarian Cancer | Not Specified | 160 | Significant Inhibition | [3] |

Table 2: Effects of this compound on Biological Processes in Ovarian Cancer Spheroids

| Cell Line | Process | Concentration (µM) | Outcome | Reference |

| Hey | Invasion | 120 | Inhibition | [3] |

| Hey | Invasion | 160 | Inhibition | [3] |

| OVCA433 | Invasion | 120 | Inhibition | [3] |

| OVCA433 | Invasion | 160 | Inhibition | [3] |

| Hey | Adhesion | 120 | Inhibition | [3] |

| Hey | Adhesion | 160 | Inhibition | [3] |

| OVCA433 | Adhesion | 120 | Inhibition | [3] |

| OVCA433 | Adhesion | 160 | Inhibition | [3] |

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K4me3

This protocol is a representative method for assessing the impact of this compound on H3K4me3 marks at a genome-wide level.

-

Cell Culture and Treatment: Culture cancer cells (e.g., HCT116) to approximately 80% confluency. Treat the cells with this compound at the desired concentration (e.g., 100 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).

-

Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.

-

Cell Lysis and Chromatin Shearing: Harvest the cells and lyse them to isolate the nuclei. Resuspend the nuclei in a shearing buffer and sonicate the chromatin to obtain fragments of 200-500 bp.[6]

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G magnetic beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for H3K4me3. As a negative control, use a non-specific IgG antibody.

-

Immune Complex Capture and Washes: Add protein A/G magnetic beads to the chromatin-antibody mixture to capture the immune complexes. Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by incubating at 65°C overnight with proteinase K.

-

DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA using a commercial kit. Perform high-throughput sequencing on a platform such as Illumina.

-

Data Analysis: Align the sequencing reads to the reference genome. Use a peak-calling algorithm (e.g., MACS2) to identify regions of H3K4me3 enrichment.[7] Compare the H3K4me3 profiles between this compound-treated and control samples to identify differential enrichment.

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ChIP-seq Analysis of Histone H3K27ac and H3K27me3 Showing Different Distribution Patterns in Chromatin [bslonline.org]

In-Depth Technical Guide: The Effects of BCI-121 on Cancer Cell Proliferation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

BCI-121 is a small molecule inhibitor targeting SET and MYND domain-containing protein 3 (SMYD3), a histone methyltransferase frequently overexpressed in various cancers. This document provides a comprehensive technical overview of the preclinical evidence demonstrating the effects of this compound on cancer cell proliferation. This compound effectively curtails the growth of cancer cells by inhibiting the enzymatic activity of SMYD3, leading to a cascade of downstream effects including the alteration of histone methylation patterns, deregulation of oncogenic signaling pathways, and ultimately, cell cycle arrest and apoptosis. The efficacy of this compound is particularly pronounced in cancer cell lines exhibiting high levels of SMYD3 expression. This guide summarizes the available quantitative data, details the experimental protocols used to evaluate its efficacy, and visualizes the key signaling pathways and experimental workflows.

Quantitative Data Summary

The anti-proliferative effects of this compound have been quantified across various cancer cell lines. The following tables summarize the key findings from in vitro and in vivo studies.

Table 2.1: In Vitro Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | Metric | Value | Concentration | Time Point | Citation |

| HT29 | Colorectal Carcinoma | Proliferation Reduction | 46% | Not Specified | 72 hours | [1] |

| HCT116 | Colorectal Carcinoma | Proliferation Reduction | 54% | Not Specified | 72 hours | [1] |

| MCF7 | Breast Cancer | Viability Reduction | Significant | 150 & 200 µM | Multiple | [2] |

| MDA-MB-231 | Breast Cancer | Viability Reduction | Significant | 150 & 200 µM | Multiple | [2] |

| HGC-27 | Gastric Cancer | Proliferation Mitigation | Substantial | 100 µM | Not Specified | [3] |

| SGC-7901 | Gastric Cancer | Proliferation Mitigation | Substantial | 100 µM | Not Specified | [3] |

Table 2.2: In Vivo Efficacy of this compound in a Gastric Cancer Xenograft Model

| Animal Model | Cancer Type | Treatment | Outcome | Citation |

| Nude Mice | Gastric Cancer (SGC-7901 cells) | Intratumoral injection of this compound (100 µM) | Markedly repressed tumor growth | [3] |

Further quantitative data on tumor volume and weight from in vivo studies are needed for a more comprehensive assessment.

Mechanism of Action: Inhibition of SMYD3

This compound functions as a potent and specific inhibitor of SMYD3. SMYD3 is a histone methyltransferase that primarily methylates histone H3 at lysine 4 (H3K4) and histone H4 at lysine 5 (H4K5) and lysine 20 (H4K20). These methylation events are crucial for the transcriptional activation of a host of genes involved in cell proliferation and survival.

By binding to SMYD3, this compound competitively inhibits the binding of histone substrates, leading to a reduction in global histone methylation marks.[1] This epigenetic modification results in the decreased expression of SMYD3 target genes, which include oncogenes and cell cycle regulators.[1] The anti-proliferative effects of this compound are dose-dependent and are more pronounced in cancer cells with elevated SMYD3 expression.[4]

Signaling Pathways Modulated by this compound

This compound-mediated inhibition of SMYD3 impacts several critical signaling pathways implicated in cancer progression.

Diagram 3.1.1: this compound Inhibition of the SMYD3-Akt Signaling Pathway in Gastric Cancer

Caption: this compound inhibits SMYD3, leading to reduced H4K20me3, increased EMP1, and decreased p-Akt, ultimately suppressing cell proliferation in gastric cancer.[3]

Diagram 3.1.2: Overview of SMYD3 Downstream Signaling in Cancer

Caption: SMYD3 promotes cancer cell proliferation through both nuclear and cytoplasmic mechanisms, including histone methylation and activation of key oncogenic signaling pathways.[5][6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Proliferation Assay (CCK-8)

This protocol outlines the steps for a Cell Counting Kit-8 (CCK-8) assay to measure cell viability and proliferation.

-

Cell Seeding:

-

Harvest cells in the logarithmic growth phase.

-

Perform a cell count and dilute the cell suspension to the desired concentration.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

-

CCK-8 Reagent Addition:

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

-

Absorbance Measurement:

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: (Absorbance of treated wells / Absorbance of control wells) x 100.

-

Diagram 4.1.1: Experimental Workflow for CCK-8 Assay

Caption: A stepwise workflow for assessing cell proliferation using the CCK-8 assay.

Western Blot for Histone Methylation

This protocol details the procedure for detecting changes in histone methylation marks upon this compound treatment.

-

Protein Extraction:

-

Treat cells with this compound for the desired time.

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto a high-percentage polyacrylamide gel.

-

Run the gel to separate the proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the histone methylation mark of interest (e.g., anti-H4K20me3, anti-H3K4me2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control, such as an antibody against total histone H3 or β-actin, to normalize the results.

-

Chromatin Immunoprecipitation (ChIP)

This protocol is for investigating the binding of SMYD3 to the promoter regions of its target genes.

-

Cross-linking:

-

Treat cells with this compound.

-

Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells and isolate the nuclei.

-

Resuspend the nuclei in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose beads.

-

Incubate the chromatin with an anti-SMYD3 antibody or a control IgG overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the chromatin complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a PCR purification kit.

-

-

Analysis:

-

Analyze the immunoprecipitated DNA by qPCR using primers specific for the promoter regions of SMYD3 target genes.

-

Conclusion and Future Directions

The available preclinical data strongly suggest that this compound is a promising anti-cancer agent that effectively inhibits the proliferation of various cancer cells, particularly those with high SMYD3 expression. Its mechanism of action, centered on the inhibition of SMYD3's methyltransferase activity, leads to favorable downstream effects on oncogenic signaling pathways.

For future development, it is imperative to conduct more comprehensive in vivo studies to establish a clear dose-response relationship and to assess the therapeutic window and potential toxicities of this compound. Furthermore, a broader screening against a larger panel of cancer cell lines is necessary to identify the full spectrum of cancers that may be sensitive to this compound treatment and to determine robust IC50 values. The synergistic potential of this compound with existing chemotherapeutic agents should also be explored to devise more effective combination therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. mdpi.com [mdpi.com]

- 7. SMYD3 Modulates AMPK-mTOR Signaling Balance in Cancer Cell Response to DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Preclinical Characterization of BCI-121: A Potent SMYD3 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BCI-121 is a small-molecule inhibitor targeting SET and MYND domain-containing protein 3 (SMYD3), a histone lysine methyltransferase implicated in the transcriptional activation of oncogenes.[1][2] Overexpression of SMYD3 is a hallmark of various cancers, including colorectal, breast, and pancreatic cancer, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of the discovery and preclinical evaluation of this compound, detailing its mechanism of action, effects on cancer cell biology, and the experimental protocols utilized in its characterization. All quantitative data are presented in standardized tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the core concepts.

Introduction to this compound and its Target: SMYD3

SMYD3 is a lysine methyltransferase that plays a critical role in regulating gene expression through the methylation of histone and non-histone proteins.[2][3][4] It primarily catalyzes the di- and tri-methylation of lysine 4 on histone H3 (H3K4me2/3), a mark associated with active gene transcription.[1][4] Additionally, SMYD3 has been shown to methylate other histone residues such as H4K5 and H4K20, as well as non-histone targets including VEGFR1, HER2, and MAP3K2.[4][5] Through these activities, SMYD3 contributes to the activation of signaling pathways that promote cell proliferation, migration, and survival.[2]

This compound was identified through virtual screening as a potent inhibitor of SMYD3.[1] It exerts its anti-cancer effects by binding to the substrate-binding site of SMYD3, thereby preventing the methylation of its target proteins and subsequent downstream signaling.[1]

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of SMYD3, binding within the lysine-binding channel that connects the cofactor and histone peptide binding sites.[1] This binding event sterically hinders the interaction of SMYD3 with its histone substrates, leading to a reduction in histone methylation.[1] The inhibition of SMYD3's methyltransferase activity by this compound results in decreased global levels of H3K4me2/3 and H4K5me, leading to the repression of SMYD3 target gene expression.[1] Consequently, cancer cells treated with this compound exhibit a significant reduction in proliferation and an accumulation in the S phase of the cell cycle.[6]

Signaling Pathway

The following diagram illustrates the signaling pathway in which SMYD3 is involved and the point of intervention for this compound.

References

- 1. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SMYD3: An Oncogenic Driver Targeting Epigenetic Regulation and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SMYD3: An Oncogenic Driver Targeting Epigenetic Regulation and Signaling Pathways [ouci.dntb.gov.ua]

- 4. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SMYD3 contributes to a more aggressive phenotype of prostate cancer and targets Cyclin D2 through H4K20me3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

BCI-121: A Technical Guide to its Impact on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

BCI-121 is a small molecule inhibitor of the histone methyltransferase SMYD3 (SET and MYND domain-containing protein 3).[1] SMYD3 is an epigenetic regulator that plays a crucial role in transcriptional activation and is frequently overexpressed in various cancers, including colorectal, breast, and pancreatic cancer.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on gene expression, and detailed experimental protocols for its characterization. This compound competitively inhibits the binding of histone substrates to SMYD3, leading to a reduction in histone methylation, particularly H3K4me2/3 and H4K5me.[1] This inhibition of SMYD3's catalytic activity results in the decreased expression of its target genes, ultimately impairing cancer cell proliferation and survival.[1][3] This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on SMYD3 inhibition and related therapeutic strategies.

Mechanism of Action: Inhibition of SMYD3 and Downstream Signaling

This compound functions as a competitive inhibitor of SMYD3. It binds to the substrate-binding pocket of the enzyme, preventing the interaction of SMYD3 with its histone substrates, primarily histone H3 and H4.[1] This direct inhibition of substrate binding leads to a significant reduction in the methylation of key lysine residues on histones, including H3K4me2, H3K4me3, and H4K5me.[1] These histone marks are generally associated with active gene transcription.

The reduction in these activating histone marks at the promoter regions of SMYD3 target genes leads to a condensed chromatin state and subsequent downregulation of gene expression.[1] Key oncogenic signaling pathways are affected by this modulation of gene expression. For instance, SMYD3 is known to regulate genes involved in cell cycle progression and proliferation, such as cyclin D1, cyclin D3, and CDK2.[1][2] Furthermore, SMYD3 can influence the RAS/RAF/MEK/ERK and AKT signaling pathways through both histone and non-histone methylation events.[4] By inhibiting SMYD3, this compound effectively dampens these pro-proliferative signaling cascades.

References

BCI-121: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BCI-121 is a small molecule inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), a histone methyltransferase implicated in the transcriptional activation of genes associated with cancer development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key assays and a summary of its effects on various cancer cell lines are presented. Furthermore, this document elucidates the signaling pathways modulated by this compound, offering insights into its potential as a therapeutic agent.

Chemical Structure and Properties

This compound, with the IUPAC name 4-(Aminocarbonyl)-N-(4-bromophenyl)-1-piperidineacetamide, is a piperidine-4-carboxamide acetanilide derivative.[1][2] Its chemical structure is characterized by a central piperidine ring linked to a bromophenyl group via an acetamide bridge and a carboxamide functional group.

| Property | Value | Reference |

| CAS Number | 432529-82-3 | [1][2] |

| Molecular Formula | C14H18BrN3O2 | [1][2] |

| Molecular Weight | 340.22 g/mol | [1] |

| IUPAC Name | 4-(Aminocarbonyl)-N-(4-bromophenyl)-1-piperidineacetamide | [1] |

| InChI Key | KSUYPIXCRPCPGF-UHFFFAOYSA-N | [1][2] |

| SMILES | O=C(NC1=CC=C(Br)C=C1)CN2CCC(C(N)=O)CC2 | [1] |

| Appearance | Light yellow to yellow solid | [3] |

Solubility

The solubility of this compound has been determined in various solvents, which is critical for its use in in vitro and in vivo studies.

| Solvent | Solubility | Reference |

| DMSO | 66.0 mg/mL (193.99 mM) | [1] |

| Ethanol | 39.0 mg/mL (114.63 mM) | [1] |

| DMF | 30.0 mg/mL (88.18 mM) | [1] |

| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL (0.97 mM) | [1] |

Mechanism of Action and Biological Activity

This compound functions as a potent and selective inhibitor of SMYD3, a histone methyltransferase that primarily methylates histone H3 at lysine 4 (H3K4) and histone H4 at lysine 5 (H4K5).[3] By inhibiting SMYD3, this compound prevents the recruitment of this enzyme to the promoters of its target genes, leading to a reduction in gene expression.[4] This inhibitory activity has been shown to impair the proliferation of various cancer cell types.[3][5]

The anti-proliferative effects of this compound are dose-dependent and correlate with the expression levels of SMYD3 in cancer cells.[3] Treatment with this compound induces cell cycle arrest, particularly in the S phase, and can lead to apoptosis.[2]

Signaling Pathways

This compound, through its inhibition of SMYD3, has been shown to modulate key signaling pathways involved in cell growth and proliferation, including the MEK-ERK and Akt pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Histone Methyltransferase Assay

This assay is used to directly measure the inhibitory effect of this compound on the enzymatic activity of SMYD3.

Materials:

-

Recombinant GST-SMYD3

-

This compound

-

Calf thymus histones

-

S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)

-

Methylation reaction buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 20 mM KCl, 5 mM MgCl2, 0.02% Triton X-100, 1 mM PMSF)

-

SDS-PAGE gels

-

Coomassie stain

-

Autoradiography film

Procedure:

-

Incubate recombinant GST-SMYD3 with the desired concentration of this compound or vehicle control (DMSO) for 30 minutes at room temperature.

-

Add calf thymus histones and [3H]-SAM to the reaction mixture.

-

Incubate for 45 minutes at 30°C.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Stain the gel with Coomassie blue to visualize total protein loading.

-

Perform autoradiography to detect the incorporation of the [3H]-methyl group into the histones.

Cell Proliferation Assay (WST-1)

This colorimetric assay measures cell viability and proliferation.

Materials:

-

Cancer cell lines

-

This compound

-

96-well plates

-

Cell Proliferation Reagent WST-1

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or DMSO control for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the DMSO-treated control cells.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine if SMYD3 is bound to specific gene promoters in cells and whether this binding is affected by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Formaldehyde (for cross-linking)

-

Glycine

-

Lysis buffer

-

Sonication equipment

-

Anti-SMYD3 antibody

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification and quantitative PCR (qPCR)

Procedure:

-

Treat cells with this compound or DMSO for the desired time.

-

Cross-link proteins to DNA with 1% formaldehyde for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

-

Immunoprecipitate the chromatin with an anti-SMYD3 antibody or a control IgG overnight at 4°C.

-

Capture the antibody-chromatin complexes with protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links by heating.

-

Treat with Proteinase K to digest proteins.

-

Purify the DNA.

-

Analyze the enrichment of specific DNA sequences by qPCR using primers for target gene promoters.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in various experimental settings.

Inhibition of Cancer Cell Proliferation

| Cell Line | Cancer Type | This compound Concentration | Time Point | Proliferation Inhibition (%) | Reference |

| HT-29 | Colorectal | 100 µM | 72 h | 46% | [2] |

| HCT116 | Colorectal | 100 µM | 72 h | 54% | [2] |

| MCF7 | Breast | 200 µM | - | Significant | [3] |

| MDA-MB-231 | Breast | 200 µM | - | Significant | [3] |

| HGC-27 | Gastric | 100 µM | - | Substantial | [5] |

| SGC-7901 | Gastric | 100 µM | - | Substantial | [5] |

Inhibition of SMYD3-Histone Binding

| Histone Peptide | This compound:Histone Molar Ratio | Inhibition of Binding (%) | Reference |

| H4 | 1:1 | 36.5% | [4] |

| H4 | 2.5:1 | 51.0% | [4] |

Conclusion

This compound is a valuable research tool for studying the biological roles of SMYD3 and holds promise as a lead compound for the development of novel anti-cancer therapeutics. Its ability to inhibit SMYD3 activity, suppress cancer cell proliferation, and modulate key signaling pathways underscores its potential in oncology. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Further optimization of its chemical structure may lead to the development of even more potent and selective SMYD3 inhibitors for clinical applications.

References

Preliminary Studies on the Therapeutic Potential of BCI-121: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BCI-121 is a novel small-molecule inhibitor targeting SET and MYND domain-containing protein 3 (SMYD3), a histone lysine methyltransferase implicated in the pathogenesis of various malignancies. This technical guide provides a comprehensive overview of the preliminary preclinical studies investigating the therapeutic potential of this compound. It details the compound's mechanism of action, summarizes key quantitative data from in vitro studies, and provides detailed experimental protocols for the core assays used in its evaluation. Furthermore, this guide presents visual representations of the SMYD3 signaling pathway and a typical experimental workflow for assessing the efficacy of this compound. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the continued investigation and potential clinical application of SMYD3 inhibitors.

Introduction

Epigenetic modifications play a crucial role in regulating gene expression, and their dysregulation is a hallmark of cancer. Histone methyltransferases are key epigenetic modulators, and their aberrant activity is linked to tumorigenesis. SMYD3 is a histone lysine methyltransferase that is overexpressed in a variety of cancers, including colorectal, breast, ovarian, lung, pancreatic, and prostate cancers. Elevated SMYD3 levels are often associated with poor prognosis, making it an attractive target for therapeutic intervention.

This compound has emerged as a promising inhibitor of SMYD3. This small molecule has demonstrated the ability to impair the proliferation of cancer cells and induce cell cycle arrest and apoptosis. This guide synthesizes the currently available preclinical data on this compound, offering a technical foundation for further research and development.

Mechanism of Action

This compound functions as a competitive inhibitor of SMYD3. It binds to the histone-binding site of the SMYD3 enzyme, thereby preventing the binding of its natural histone substrates. This inhibition of substrate binding leads to a downstream reduction in the methylation of key histone residues, such as histone H3 at lysine 4 (H3K4) and histone H4 at lysine 5 (H4K5).

The functional consequences of SMYD3 inhibition by this compound are multifaceted:

-

Transcriptional Repression: By preventing SMYD3-mediated histone methylation at gene promoters, this compound impedes the recruitment of the transcriptional machinery, leading to the downregulation of SMYD3 target genes, many of which are involved in cell proliferation and survival.

-

Cell Cycle Arrest: Treatment with this compound has been shown to induce cell cycle arrest, primarily at the S/G2 phase boundary.

-

Induction of Apoptosis: this compound can trigger programmed cell death in cancer cells.

The anticancer effects of this compound appear to be correlated with the expression levels of SMYD3 in cancer cells, with cell lines exhibiting higher basal SMYD3 levels showing greater sensitivity to the inhibitor.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Inhibition of SMYD3 Activity

| Parameter | Condition | Result | Reference |

| Inhibition of Histone H4 Binding | 1:1 molar ratio (Histone H4:this compound) | 36.5% | |

| Inhibition of Histone H4 Binding | 1:2.5 molar ratio (Histone H4:this compound) | 51.0% | |

| Reduction of Global H3K4me2/3 Levels | 100 µM this compound in CRC cells | Significant | |

| Reduction of Global H4K5me Levels | 100 µM this compound in CRC cells | Significant |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Proliferation Reduction | Reference |

| HT29 | Colorectal Cancer | 100 µM | 72 hours | 46% | |

| HCT116 | Colorectal Cancer | 100 µM | 72 hours | 54% | |

| OVCAR-3 | Ovarian Cancer | 100 µM | 72 hours | Significant | |

| A549 | Lung Cancer | 100 µM | 72 hours | Significant | |

| PANC-1 | Pancreatic Cancer | 100 µM | 72 hours | Significant | |

| LNCaP | Prostate Cancer | 100 µM | 72 hours | Significant | |

| MCF-7 | Breast Cancer | 100 µM | 72 hours | Significant |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the therapeutic potential of this compound.

In Vitro Histone Methyltransferase (HMT) Assay

This assay assesses the ability of this compound to directly inhibit the enzymatic activity of SMYD3.

Materials:

-

Recombinant human SMYD3 protein

-

Histone H3 or H4 as substrate

-

S-adenosyl-L-[methyl-3H]-methionine (Radiolabeled methyl donor)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 10 mM β-mercaptoethanol)

-

Scintillation cocktail and counter

Protocol:

-

Prepare a reaction mixture containing assay buffer, recombinant SMYD3, and the histone substrate.

-

Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixtures.

-

Pre-incubate the mixtures at 30°C for 15 minutes to allow for inhibitor binding.

-

Initiate the methylation reaction by adding S-adenosyl-L-[methyl-3H]-methionine.

-

Incubate the reactions at 30°C for 1 hour.

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated radiolabeled methyl donor.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of SMYD3 activity at each this compound concentration relative to the vehicle control.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine if this compound treatment reduces the association of SMYD3 with the promoter regions of its target genes in cultured cells.

Materials:

-

Cancer cell lines (e.g., HCT116)

-

This compound

-

Formaldehyde (for cross-linking)

-

Glycine

-

Lysis buffer

-

Sonication equipment

-

Anti-SMYD3 antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification

-

Primers for qPCR analysis of target gene promoters

Protocol:

-

Culture cancer cells to ~80% confluency and treat with this compound (e.g., 100 µM) or vehicle for the desired time (e.g., 72 hours).

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

Harvest and lyse the cells to release the nuclei.

-

Isolate the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Immunoprecipitate the SMYD3-DNA complexes by incubating the chromatin overnight at 4°C with an anti-SMYD3 antibody or control IgG.

-

Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the protein-DNA cross-links by incubating at 65°C overnight with proteinase K.

-

Purify the immunoprecipitated DNA.

-

Quantify the enrichment of specific gene promoters using quantitative PCR (qPCR) with primers flanking the SMYD3 binding sites.

Cell Proliferation Assay (WST-1)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the anti-proliferative effects of this compound.

Materials:

-

Cancer cell lines

-

This compound

-

96-well cell culture plates

-

WST-1 reagent

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control.

-

Incubate the plates for various time points (e.g., 24, 48, 72 hours).

-

At the end of the treatment period, add WST-1 reagent to each well.

-

Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.

-

Measure the absorbance of the formazan product at 450 nm using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle-treated control cells.

Cell Cycle Analysis

This method uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle following this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Treat cells with this compound or vehicle for the desired time.

-

Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours for fixation.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC (or another fluorochrome conjugate)

-

Propidium iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Protocol:

-

Treat cells with this compound or vehicle for the desired time.

-

Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the samples by flow cytometry within 1 hour of staining.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the SMYD3 signaling pathway and a general experimental workflow for evaluating this compound.

Caption: SMYD3 Signaling Pathway and Point of this compound Inhibition.

Caption: General Experimental Workflow for Evaluating this compound.

Conclusion

The preliminary preclinical data for this compound strongly support its potential as a therapeutic agent for cancers characterized by SMYD3 overexpression. Its defined mechanism of action, coupled with demonstrated anti-proliferative and pro-apoptotic effects in a range of cancer cell lines, provides a solid rationale for its continued development. This technical guide has provided a detailed summary of the foundational studies on this compound, including key quantitative data and comprehensive experimental protocols, to facilitate further research in this promising area of oncology drug discovery. Future in vivo studies will be critical to ascertain the safety, pharmacokinetics, and efficacy of this compound in more complex biological systems.

Methodological & Application

Application Notes and Protocols for BCI-121 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCI-121 is a cell-permeable small molecule with a dual inhibitory role, making it a versatile tool for studying distinct cellular signaling pathways. Primarily recognized as an inhibitor of the histone methyltransferase SMYD3, this compound also functions as a dual inhibitor of the dual-specificity phosphatases DUSP1 and DUSP6. This dual activity allows for the investigation of epigenetic regulation and MAPK signaling pathways, both of which are critical in cancer and other diseases. These application notes provide detailed protocols for utilizing this compound in cell culture experiments, with a focus on its role as a DUSP1 and DUSP6 inhibitor, while also acknowledging its well-established function as a SMYD3 inhibitor.

Note on Dual Activity: It is crucial for researchers to be aware of the dual inhibitory nature of this compound. While it is a valuable tool, the observed cellular effects could be a result of inhibiting SMYD3, DUSP1/DUSP6, or a combination thereof. Therefore, experiments should be designed with appropriate controls to dissect the specific pathways being targeted. For instance, comparing the effects of this compound with those of more specific SMYD3 or DUSP inhibitors, or using genetic knockdown/knockout models, can help in attributing the observed phenotypes to a particular target.

Mechanism of Action

As a SMYD3 inhibitor , this compound impairs the proliferation of cancer cells by inhibiting the methyltransferase activity of SMYD3. This leads to a reduction in histone methylation marks, such as H4K5me and H3K4me2, and can affect the expression of SMYD3 target genes involved in cell proliferation.[1]

As a dual DUSP1 and DUSP6 inhibitor , this compound allosterically inhibits the phosphatase activity of DUSP1 and DUSP6.[2][3] These phosphatases are negative regulators of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

-

DUSP1 (also known as MKP-1) primarily dephosphorylates and inactivates the stress-activated protein kinases (SAPKs) JNK and p38.

-

DUSP6 (also known as MKP-3) shows a higher specificity for dephosphorylating and inactivating ERK1/2.

By inhibiting DUSP1 and DUSP6, this compound can lead to the sustained activation of the JNK, p38, and ERK signaling pathways.[4][5]

Data Presentation

Quantitative Data Summary

| Parameter | Target | Cell Line | Value | Reference |

| IC50 | DUSP1 | HeLa | 11.5 ± 2.8 µM | [6] |

| IC50 | DUSP6 | HeLa | 12.3 ± 4.0 µM | [6] |

| EC50 (Cytotoxicity) | Various Neuroblastoma Cell Lines | N/A | Low micromolar range | [7] |

| Effective Concentration (SMYD3 inhibition) | HT29, HCT116 | N/A | 1-100 µM | [1] |

| Effective Concentration (DUSP1/DUSP6 inhibition) | N2a | 10 µM | [5][8] | |

| Effective Concentration (Invasion Inhibition) | Hey, OVCA433 | N/A | 120-160 µM | [9] |

Experimental Protocols

Protocol 1: General Cell Culture Handling of this compound

1. Reconstitution and Storage:

-

This compound is typically supplied as a solid. Reconstitute the compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 100 mM).[10]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage.[10] When in use, a working aliquot can be stored at 4°C for a limited time.

2. Cell Treatment:

-

Thaw the this compound stock solution at room temperature.

-

Dilute the stock solution to the desired final concentration in your cell culture medium. It is recommended to perform a serial dilution.

-

To minimize DMSO toxicity, ensure the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v). Include a vehicle control (DMSO alone) in all experiments at the same final concentration as the this compound treated wells.

-

Remove the old medium from your cell culture plates and replace it with the medium containing the desired concentration of this compound or the vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Protocol 2: Assessing the Effect of this compound on Cell Viability and Proliferation

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on a specific cell line.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT, WST-1, or other viability/proliferation assay reagents

-

Plate reader

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. The optimal seeding density should be determined empirically for each cell line.

-

Treatment: After allowing the cells to adhere overnight, treat them with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours).

-

Viability/Proliferation Assay: At each time point, perform a viability or proliferation assay according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control to determine the percentage of viable or proliferating cells. Calculate the IC50 value (the concentration of this compound that inhibits 50% of cell growth) using appropriate software (e.g., GraphPad Prism).

Protocol 3: Western Blot Analysis of MAPK Pathway Activation

Objective: To determine if this compound treatment leads to the activation of ERK, JNK, and p38 MAPK pathways through the inhibition of DUSP1 and DUSP6.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

6-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against: phospho-ERK1/2, total ERK1/2, phospho-JNK, total JNK, phospho-p38, total p38, DUSP1, DUSP6, and a loading control (e.g., GAPDH or β-actin).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Methodology:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with an effective concentration of this compound (determined from the viability assay, e.g., 10 µM) and a vehicle control for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their respective total protein levels to determine the activation status of each MAPK.

Protocol 4: Cell-Based DUSP1/DUSP6 Inhibition Assay (Chemical Complementation Assay)

Objective: To specifically confirm the inhibitory effect of this compound on DUSP1 and DUSP6 activity within a cellular context.[2]

Materials:

-

HeLa cells (or other suitable cell line)

-

Expression vectors for Myc-tagged DUSP1 and DUSP6

-

Transfection reagent

-

Phorbol 12-myristate 13-acetate (PMA) or other ERK pathway activator

-

This compound stock solution

-

Antibodies for Western blotting (phospho-ERK, total ERK, Myc-tag)

Methodology:

-

Transfection: Transfect HeLa cells with either Myc-DUSP1 or Myc-DUSP6 expression vectors.

-

Treatment: After 24-48 hours, pre-treat the transfected cells with various concentrations of this compound for 1 hour.

-

ERK Activation: Stimulate the cells with an ERK pathway activator like PMA (or TPA) for a short period (e.g., 15-30 minutes) to induce ERK phosphorylation.

-

Lysis and Western Blotting: Lyse the cells and perform Western blot analysis as described in Protocol 3, probing for phospho-ERK, total ERK, and the Myc-tag (to confirm DUSP expression).

-

Data Analysis: In cells overexpressing DUSP1 or DUSP6, PMA-induced ERK phosphorylation will be reduced. Effective inhibition by this compound will restore the levels of phospho-ERK. Quantify the pERK/total ERK ratio to determine the IC50 of this compound for DUSP1 and DUSP6 inhibition in a cellular environment.[2]

Mandatory Visualizations

Caption: Dual inhibitory mechanism of this compound on SMYD3 and DUSP1/DUSP6 pathways.

Caption: General experimental workflow for characterizing the effects of this compound in cell culture.

Caption: this compound disrupts the negative feedback regulation of MAPK signaling pathways.

References

- 1. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vivo Structure-Activity Relationship Studies Support Allosteric Targeting of a Dual Specificity Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro and In Silico Investigation of BCI Anticancer Properties and Its Potential for Chemotherapy-Combined Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted Inhibition of the Dual Specificity Phosphatases DUSP1 and DUSP6 Suppress MPNST Growth via JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BCI, an inhibitor of the DUSP1 and DUSP6 dual specificity phosphatases, enhances P2X7 receptor expression in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BCI-121 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCI-121 is a cell-permeable small molecule inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), a histone methyltransferase. SMYD3 is overexpressed in various cancers and plays a crucial role in transcriptional activation by methylating histone and non-histone proteins, thereby promoting cancer cell proliferation. This compound impairs the enzymatic activity of SMYD3, leading to a reduction in histone methylation, cell cycle arrest, and inhibition of cancer cell growth. These application notes provide detailed protocols for utilizing this compound in a range of in vitro studies to investigate its anti-cancer effects.

Mechanism of Action

This compound functions as a competitive inhibitor of SMYD3, binding to the substrate binding site and preventing the methylation of its targets. Key molecular effects of this compound treatment in cancer cells include a dose-dependent reduction in the methylation of histone H4 at lysine 5 (H4K5me) and histone H3 at lysine 4 (H3K4me2). This inhibition of SMYD3's methyltransferase activity disrupts the expression of SMYD3 target genes, leading to an accumulation of cells in the S phase of the cell cycle and a significant decrease in cell proliferation.[1]

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of this compound in various cancer cell lines.

Table 1: Effective Doses of this compound on Cell Proliferation

| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (hours) | Proliferation Inhibition (%) |

| HT29 | Colorectal Cancer | 100 | 72 | 46% |

| HCT116 | Colorectal Cancer | 100 | 72 | 54% |

| OVCAR-3 | Ovarian Cancer | 100 | 72 | Significant Inhibition |

| MCF7 | Breast Cancer | 150 - 200 | 24 - 96 | Significant Decrease |

| MDA-MB-231 | Breast Cancer | 150 - 200 | 24 - 96 | Significant Decrease |

Table 2: Effects of this compound on Histone Methylation and Cell Cycle

| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Effect on Histone Methylation | Cell Cycle Effect |

| HT29 | 10, 30, 60, 100 | 48 | Dose-dependent decrease in H4K5me & H3K4me2 | S-phase arrest |

| HCT116 | 100 | 72 | Abolished SMYD3 binding to target gene promoters | Failure to exit S phase |

| OVCAR-3 | 100 | 72 | Abolished SMYD3 binding to target gene promoters | Not specified |

Experimental Protocols

Cell Proliferation Assay (WST-1 or MTT Assay)

This protocol is for determining the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., HT29, HCT116)

-

Complete culture medium (e.g., McCoy's 5A for HCT116, DMEM for HT29) with 10% FBS

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

WST-1 or MTT reagent

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/cm² for HCT116 or 4 x 10³ cells/well for HT29 in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium. Recommended concentrations to test range from 1 µM to 200 µM. Include a DMSO-only vehicle control.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of WST-1 or MTT reagent to each well and incubate for 1-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization solution to each well.

-

Measure the absorbance at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Caption: Workflow for Cell Proliferation Assay.

Western Blot Analysis of Histone Methylation

This protocol is for assessing the effect of this compound on the levels of histone methylation.

Materials:

-

Cancer cell lines

-

This compound

-

Cell lysis buffer (RIPA buffer)

-

Proteinase and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-H4K5me, anti-H3K4me2, anti-Histone H3, anti-Histone H4)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Plate cells and treat with various concentrations of this compound (e.g., 10-100 µM) for 48-72 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: anti-H4K5me (1:1000), anti-H3K4me2 (1:1000), anti-Histone H3 (1:2000), anti-Histone H4 (1:2000).

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., total Histone H3 or H4).

Caption: Western Blot Workflow.

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound (e.g., 100 µM) for 48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: Cell Cycle Analysis Workflow.

Signaling Pathway

Caption: this compound inhibits SMYD3, blocking methylation and downstream pathways.

References

Application Notes and Protocols for BCI-121 and CMS121 in Alzheimer's Disease Research

Note to the Reader: Initial searches for "BCI-121" in the context of Alzheimer's disease research yielded limited direct results. However, a significant body of research exists for a compound designated "CMS121," a fisetin derivative with promising applications in Alzheimer's disease models. Additionally, "this compound" has been identified as a SMYD3 inhibitor studied in a tauopathy model of Alzheimer's. This document provides detailed information on both compounds to ensure comprehensive coverage of potentially relevant research areas.

Part 1: CMS121 - A Fatty Acid Synthase Inhibitor for Alzheimer's Disease